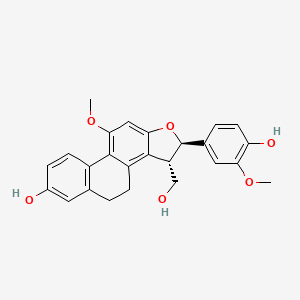
Deacetylpleionesin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylpleionesin C is a natural compound with the molecular formula C25H24O6 and a molecular weight of 420.46 g/mol. It is known for its potential in studying various ailments, particularly breast and lung cancers, by inducing apoptosis and suppressing tumor growth.
Méthodes De Préparation
The preparation of Deacetylpleionesin C involves synthetic routes that typically include the use of phenanthro[2,1-b]furan-3-methanol derivatives. The reaction conditions often involve the use of solvents such as acetone, chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethyl acetate
Analyse Des Réactions Chimiques
Deacetylpleionesin C undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Deacetylpleionesin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions.
Biology: The compound is significant in studying cellular processes, particularly apoptosis.
Medicine: It shows promise in cancer research, especially for breast and lung cancers, by inducing apoptosis and suppressing tumor growth.
Industry: While its industrial applications are limited, it is used in research settings to develop new therapeutic agents.
Mécanisme D'action
The mechanism of action of Deacetylpleionesin C involves inducing apoptosis in cancer cells. It targets specific molecular pathways that lead to programmed cell death, thereby suppressing tumor growth. The exact molecular targets and pathways are still under investigation, but it is known to interact with various cellular proteins and enzymes involved in the apoptotic process.
Comparaison Avec Des Composés Similaires
Deacetylpleionesin C is unique due to its specific structure and biological activity. Similar compounds include:
Phenanthro[2,1-b]furan derivatives: These compounds share a similar core structure but differ in their functional groups.
Lamellarins: These are natural products with a fused pyrrolocoumarin skeleton and exhibit similar biological properties, such as cytotoxic and anti-cancer activities.
In comparison, this compound stands out due to its specific hydroxyl and methoxy substitutions, which contribute to its unique biological activities.
Propriétés
Formule moléculaire |
C25H24O6 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-10-methoxy-2,3,4,5-tetrahydronaphtho[2,1-e][1]benzofuran-7-ol |
InChI |
InChI=1S/C25H24O6/c1-29-20-10-14(4-8-19(20)28)25-18(12-26)24-17-6-3-13-9-15(27)5-7-16(13)23(17)21(30-2)11-22(24)31-25/h4-5,7-11,18,25-28H,3,6,12H2,1-2H3/t18-,25+/m1/s1 |
Clé InChI |
XKQDVEXEOLLCBI-CJAUYULYSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C4CCC5=C(C4=C(C=C3O2)OC)C=CC(=C5)O)CO)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(C3=C4CCC5=C(C4=C(C=C3O2)OC)C=CC(=C5)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


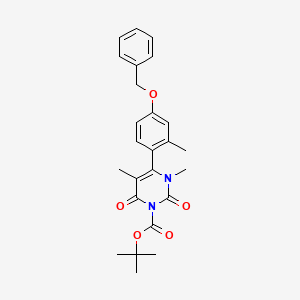
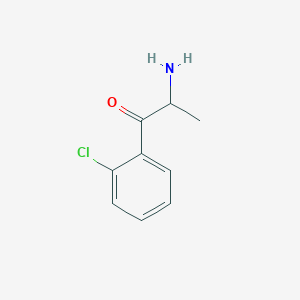
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
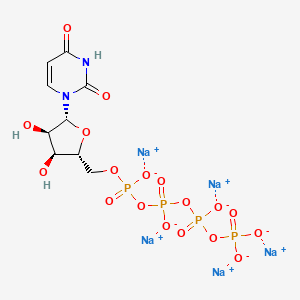

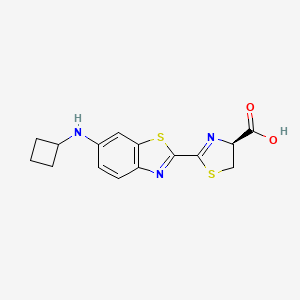
![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
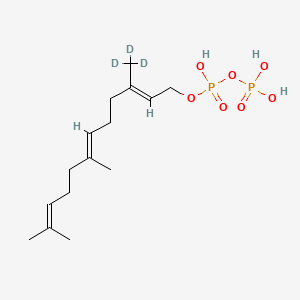
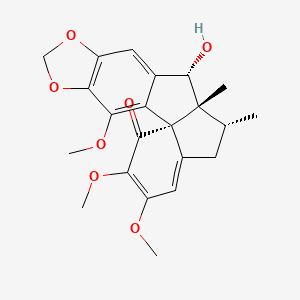

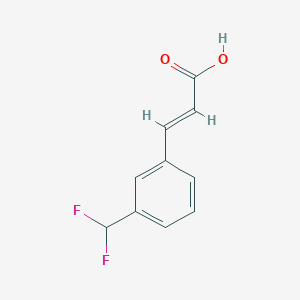
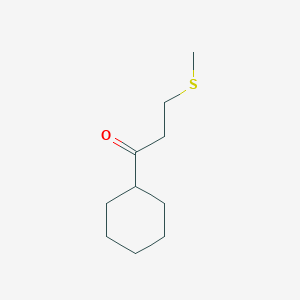
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
